

A Comparative Analysis of Mitochondrial-Derived Peptides: Humanin, MOTS-c, and SHLPs

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A Guide for Researchers, Scientists, and Drug Development Professionals

Mitochondrial-derived peptides (MDPs) are a novel class of bioactive molecules encoded by short open reading frames within the mitochondrial genome.[1] These peptides have emerged as critical regulators of cellular homeostasis, with profound implications for aging and agerelated diseases. This guide provides a comparative analysis of three prominent families of MDPs: Humanin (HN), MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c), and the Small Humanin-like Peptides (SHLPs). We present a synthesis of experimental data, detail key experimental protocols for their study, and visualize their complex signaling networks.

Data Presentation: A Quantitative Comparison of MDPs

The following tables summarize key quantitative parameters for Humanin, MOTS-c, and the SHLP family of peptides, offering a side-by-side view of their biochemical properties and biological activities.



Table 1: Biochemical
and Biophysical
Properties of MDPs

Parameter	Humanin (HN)	MOTS-c	SHLPs (Exemplified by SHLP2)
Amino Acid Length	24	16	26
Molecular Weight (Da)	2687.27	2174.62	3017.55
Receptor Binding Affinity (Kd)	1-10 μM for GP130/CNTFR/WSX- 1 complex[2]	Not fully characterized	Not fully characterized
Binding Affinity to Intracellular Targets (Kd)	220 ± 60 μM for Bid[3]	Direct binding to CK2α has been demonstrated[4]	Not fully characterized



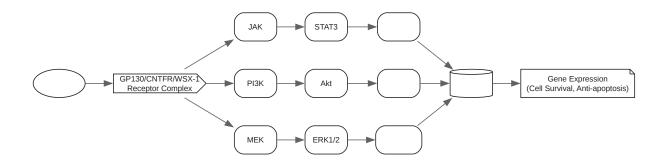
Table 2: Comparative Efficacy in Preclinical Models			
Disease Model	Humanin (or its analogues)	MOTS-c	SHLPs (SHLP2/3)
Alzheimer's Disease	100 μmol/L (intrahippocampal) increased dendritic complexity in Aβ42- injected rats.[5] A potent analogue, S14G-HN, showed neuroprotective activity at 1nM in vitro. [6]	Data not available	Data not available
Type 2 Diabetes	Improves glucose tolerance and insulin sensitivity in animal models.	15 mg/kg daily injection for 3 weeks decreased fasting glucose levels and improved glucose homeostasis in a rat model of T2D.[7]	SHLP2, when infused intracerebrally, increased glucose uptake and suppressed hepatic glucose production in mice.[8]
Ischemic Injury	HNG analogue (2 mg/kg) reduced myocardial infarct size by 41% in female minipigs.[5]	Data not available	Data not available
Apoptosis Inhibition	Reduces staurosporine-induced apoptosis in NIT-1 β cells.	Data not available	SHLP2 and SHLP3 (100 nM) significantly reduced staurosporine-induced apoptosis in NIT-1 β cells.[8]



Key Signaling Pathways of Mitochondrial-Derived Peptides

MDPs exert their pleiotropic effects by modulating a variety of intracellular signaling cascades. Humanin primarily signals through the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways, while MOTS-c is a potent activator of the AMPK pathway. The signaling networks for the SHLP family are still under active investigation but are thought to overlap with those of Humanin.

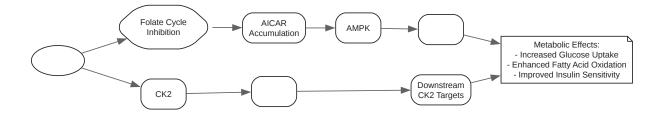
Humanin Signaling Pathway



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Humanin signaling cascade.

MOTS-c Signaling Pathway



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